molecular formula C36H62N4O5 B12052929 Cholesteryl-TEG azide

Cholesteryl-TEG azide

Cat. No.: B12052929
M. Wt: 630.9 g/mol
InChI Key: POWZASPNLQFLJO-MKQVXYPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl-TEG azide can be synthesized through a multi-step process. The initial step involves the modification of cholesterol with a fatty acid amide compound. This is followed by cyclohexene cyclization to obtain the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the azide group.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl-TEG azide primarily undergoes the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a type of substitution reaction where the azide group reacts with an alkyne to form a triazole ring .

Common Reagents and Conditions

Major Products

The major product formed from the CuAAC reaction involving this compound is a triazole-linked cholesteryl derivative. This product is often used in bioconjugation applications .

Mechanism of Action

The primary mechanism of action for Cholesteryl-TEG azide involves its participation in the CuAAC reaction. The azide group reacts with an alkyne in the presence of a copper (I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .

Properties

Molecular Formula

C36H62N4O5

Molecular Weight

630.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

POWZASPNLQFLJO-MKQVXYPISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Origin of Product

United States

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